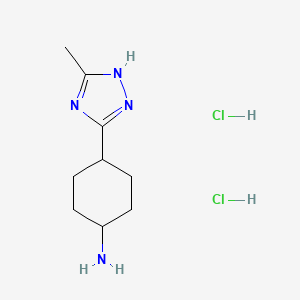

4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride

Descripción

This compound consists of a cyclohexane backbone substituted with a 5-methyl-1H-1,2,4-triazole ring at position 4 and a primary amine group at position 1, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications. Its structural uniqueness lies in the combination of a rigid cyclohexane ring and a planar triazole heterocycle, which may influence conformational preferences and intermolecular interactions .

Propiedades

IUPAC Name |

4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;;/h7-8H,2-5,10H2,1H3,(H,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIJEEPRUZFSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole with cyclohexanone in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for further applications .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that 4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases where enzyme activity plays a crucial role.

Biological Applications

- Pharmacological Studies : The compound has been used in pharmacological studies to explore its mechanisms of action and efficacy as a therapeutic agent. It is particularly relevant in the context of drug design and development .

- Antioxidant Properties : Some studies have highlighted its potential as an antioxidant, suggesting that it could be beneficial in mitigating oxidative stress-related conditions .

Industrial Applications

- Catalysis : In industrial chemistry, 4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine serves as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging .

- Material Development : The compound is also explored for its utility in developing new materials with specific properties, such as enhanced durability or chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of triazole derivatives demonstrated that compounds similar to 4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine exhibited significant activity against Gram-positive and Gram-negative bacteria. The findings support further exploration into its use as a therapeutic agent against infections .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound could inhibit specific pathways involved in cancer progression. Experimental results indicated a dose-dependent response in cell cultures treated with the compound, suggesting its potential as a lead compound for anticancer drug development .

Mecanismo De Acción

The mechanism of action of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Triazole vs. Oxadiazole Derivatives

- [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride (CAS 1228880-37-2): Key Difference: Replaces triazole with oxadiazole, altering electronic properties. Oxadiazoles lack hydrogen-bonding donors, reducing polar interactions compared to triazoles.

Triazole vs. Thiadiazole Derivatives

- 5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine: Key Difference: Thiadiazole replaces triazole, introducing a sulfur atom.

Substituent Position and Functional Group Variations

Methyl Substituent Position on Triazole

- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS 1247669-77-7): Key Difference: Methyl group at position 4 of the triazole instead of position 5. Position 5 methylation may enhance π-stacking interactions due to increased planarity .

Linker and Core Modifications

- 4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride (CAS 915919-61-8):

Salt Form and Solubility

- 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride :

Data Tables

Table 1: Structural Comparison of Key Analogs

| Compound Name | Core Structure | Heterocycle | Substituent Position | Salt Form | Key Property |

|---|---|---|---|---|---|

| Target Compound | Cyclohexane | 1,2,4-Triazole | 5-Methyl | Dihydrochloride | High solubility, planar triazole |

| [4-(5-Methyl-oxadiazol-3-yl)benzyl]amine HCl | Benzylamine | 1,2,4-Oxadiazole | 5-Methyl | Hydrochloride | Reduced hydrogen-bonding capacity |

| 4-(4-Methyl-triazol-3-yl)cyclohexan-1-amine | Cyclohexane | 1,2,4-Triazole | 4-Methyl | Free base | Altered steric interactions |

Table 2: Pharmacological Profiles

Actividad Biológica

4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, including antimicrobial and anticancer properties.

The chemical formula for this compound is , with a molecular weight of 180.25 g/mol. The compound's structure includes a cyclohexane ring and a triazole moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride |

| CAS Number | 2287274-86-4 |

| Molecular Formula | C9H16N4 |

| Molecular Weight | 180.25 g/mol |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a triazole ring demonstrate potent activity against various pathogens, including resistant strains of bacteria. The presence of the methyl group on the triazole enhances its interaction with microbial targets, potentially increasing efficacy against drug-resistant organisms .

Anticancer Potential

The anticancer activity of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine has been explored in various studies. For instance, compounds derived from triazoles have shown promising results in inhibiting cancer cell proliferation in vitro. In particular, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the range of 6.2 μM against colon carcinoma cells and 27.3 μM against breast cancer cells . This suggests that the compound may exert cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Triazole derivatives are known to act as enzyme inhibitors. The specific mechanism of action for 4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine involves interactions with key enzymes involved in cellular processes. Studies have shown that this compound can inhibit enzymes critical for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. In the case of 4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine, the following factors are crucial:

Key Structural Features:

- Triazole Ring : Essential for antimicrobial and anticancer activities.

- Methyl Group : Enhances electron density and increases binding affinity to biological targets.

- Cyclohexane Ring : Provides steric stability and influences the compound's pharmacokinetic properties.

Case Studies

Several case studies have documented the biological activity of similar triazole compounds:

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.